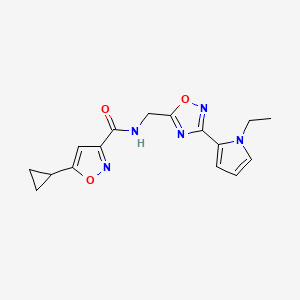
5-cyclopropyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-cyclopropyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H17N5O3 with a molecular weight of approximately 327.34 g/mol. The structure includes a cyclopropyl group, an isoxazole moiety, and a 1,2,4-oxadiazole derivative, which are known to contribute to diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing 1,2,4-oxadiazole derivatives. These compounds exhibit activity against various cancer cell lines through multiple mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound has shown significant inhibitory effects on human cancer cell lines such as colon adenocarcinoma (HT-29), lung adenocarcinoma (LXFA 629), and melanoma (MEXF 462) with IC50 values indicating moderate potency .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.6 to 62.5 µg/mL .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2). This inhibition is crucial for reducing inflammation and may provide therapeutic benefits in conditions like arthritis .
Neuroprotective Effects
Research indicates potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit butyrylcholinesterase (BChE) suggests it may help in enhancing cholinergic transmission in the brain .
Study 1: Anticancer Activity Assessment
In a study evaluating the efficacy of various oxadiazole derivatives, this compound was tested against a panel of cancer cell lines. It exhibited an IC50 value of approximately 92.4 µM across multiple lines, indicating its potential as an anticancer agent .
Study 2: Antimicrobial Efficacy
A series of bioassays conducted on derivatives similar to this compound revealed promising results against both gram-positive and gram-negative bacteria. The most active derivative displayed an MIC of 31.25 µg/mL against E. coli, suggesting that structural modifications could enhance its antibacterial properties .
特性
IUPAC Name |
5-cyclopropyl-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-2-21-7-3-4-12(21)15-18-14(24-20-15)9-17-16(22)11-8-13(23-19-11)10-5-6-10/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGBPLHAWXUXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














